

Physicochemical Characteristics of (E)-O-Demethylroxithromycin: A Technical Guide

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Compound of Interest

Compound Name: (E)-O-Demethylroxithromycin

Cat. No.: B15291727

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. As with any active pharmaceutical ingredient (API) or its metabolites, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and regulatory purposes. These characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **(E)-O-Demethylroxithromycin**, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

(E)-O-Demethylroxithromycin, a derivative of erythromycin, shares the characteristic macrolide structure of a large lactone ring to which deoxy sugars are attached. The specific physicochemical properties of this metabolite are crucial for understanding its behavior in biological systems.

General Properties

Property	Value	Source
Chemical Name	(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin	N/A
CAS Number	118267-18-8	N/A
Molecular Formula	C40H74N2O15	N/A
Molecular Weight	823.02 g/mol	N/A
Appearance	Off-White Solid	N/A

Physicochemical Data

Quantitative data for several key physicochemical parameters of **(E)-O-Demethylroxithromycin** are not readily available in public literature. In such cases, data for the parent compound, roxithromycin, can serve as a valuable proxy for initial assessment and modeling, given the structural similarity. The following table includes data for **(E)-O-Demethylroxithromycin** where available, and data for roxithromycin as a reference for missing values.

Parameter	(E)-O-Demethylroxithromycin	Roxithromycin (Parent Compound)	Source
Melting Point (°C)	96-98	111-118	N/A
pKa	Not available	9.27	N/A
logP (Octanol/Water)	Not available	1.7	N/A
Aqueous Solubility	Not available	Sparingly soluble	N/A
Solubility in Organic Solvents	Soluble in chloroform, slightly soluble in methanol.	Easily soluble in ethanol or acetone, more easily soluble in methanol or ether.	N/A

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies applicable to macrolide antibiotics like **(E)-O-Demethylroxithromycin**.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

- **Preparation of the Analyte Solution:** Accurately weigh and dissolve a sample of **(E)-O-Demethylroxithromycin** in a suitable co-solvent (e.g., methanol or DMSO) due to its poor aqueous solubility. The final concentration should be in the range of 1-5 mM.
- **Titration Setup:** Use a calibrated pH meter with a glass electrode and a temperature probe. The titration vessel should be thermostated, typically at 25°C or 37°C.
- **Titration Procedure:**
 - Add a precise volume of the analyte solution to a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.
 - Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software can be used for more accurate determination by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

- **Solvent Preparation:** Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two solvents are in equilibrium.
- **Sample Preparation:** Prepare a stock solution of **(E)-O-Demethylroxithromycin** in the pre-saturated n-octanol.
- **Partitioning:**
 - Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a sealed container. The volume ratio of the two phases should be adjusted based on the expected logP value.
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
- **Concentration Analysis:** Determine the concentration of **(E)-O-Demethylroxithromycin** in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The logP is calculated using the following formula: $\log P = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$

Determination of Aqueous Solubility (Equilibrium Solubility Method)

Aqueous solubility is a fundamental property that affects the dissolution rate and subsequent absorption of a drug.

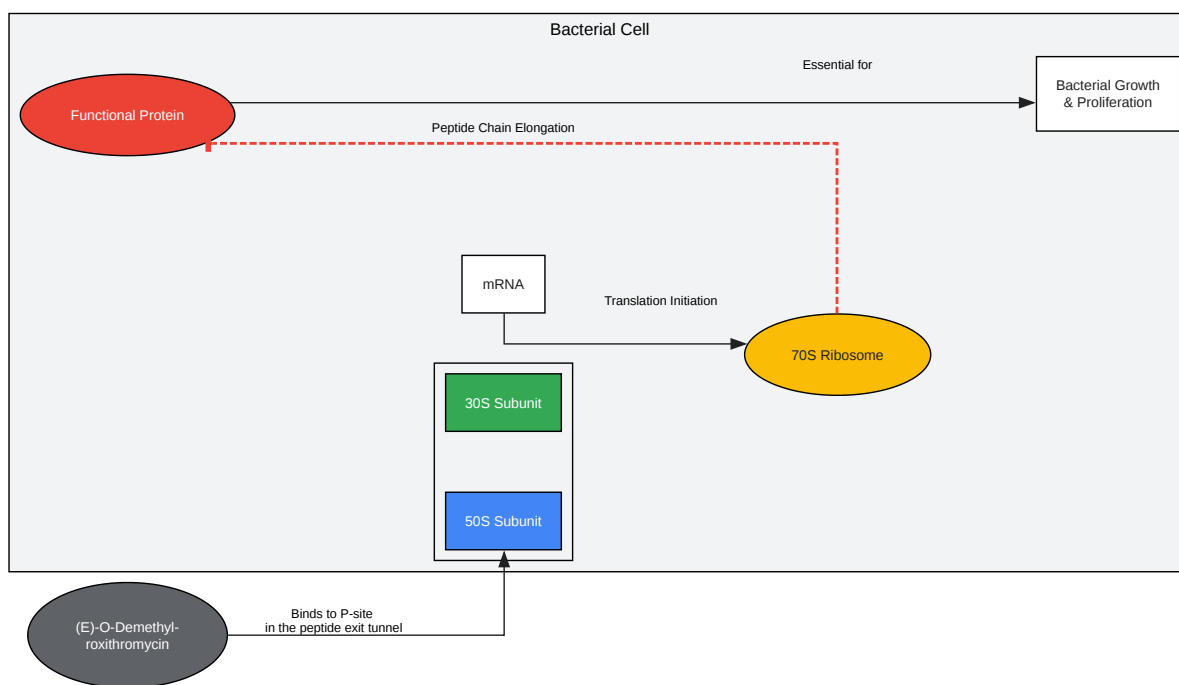
Methodology:

- **Sample Preparation:** Add an excess amount of solid **(E)-O-Demethylroxithromycin** to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.
- **Concentration Analysis:** Determine the concentration of the dissolved **(E)-O-Demethylroxithromycin** in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV.
- **Result Expression:** The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L).

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Roxithromycin and its active metabolites, including **(E)-O-Demethylroxithromycin**, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves binding to the 50S subunit of the bacterial ribosome.

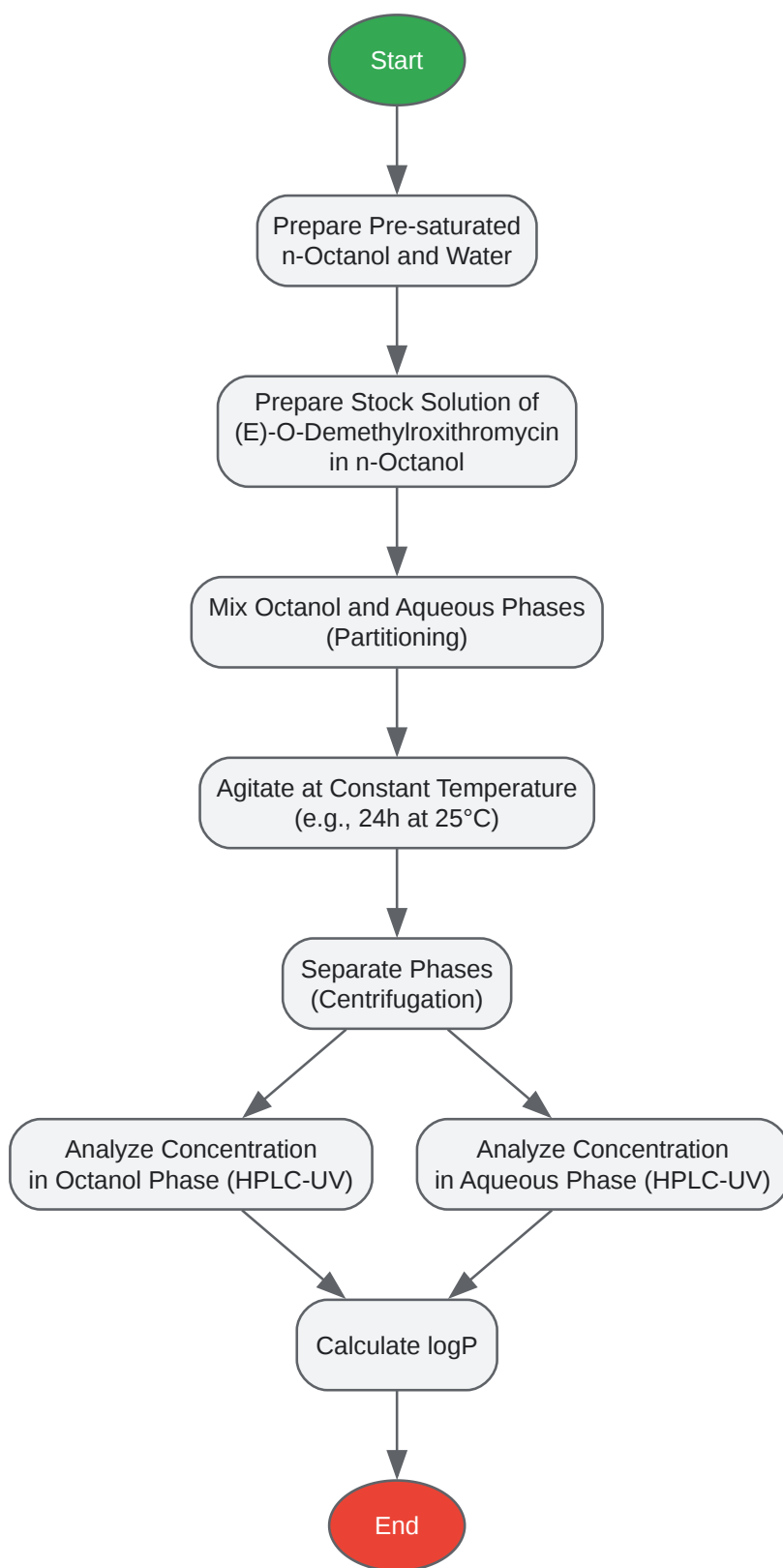


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Caption: Mechanism of action of **(E)-O-Demethylroxithromycin**.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.



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Caption: Experimental workflow for logP determination.

Conclusion

This technical guide has summarized the available physicochemical data for **(E)-O-Demethyloxithromycin** and provided detailed experimental protocols for the determination of key parameters. While specific quantitative data for this metabolite is limited, the information for the parent compound, roxithromycin, provides a useful starting point for research and development activities. The provided methodologies and visualizations serve as a practical resource for scientists and researchers in the pharmaceutical field. Further studies are warranted to fully characterize the physicochemical profile of **(E)-O-Demethyloxithromycin** to better understand its role in the overall pharmacology of roxithromycin.

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